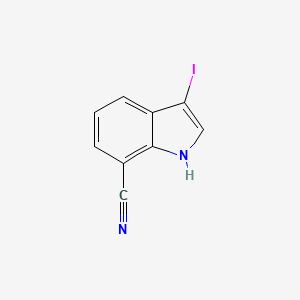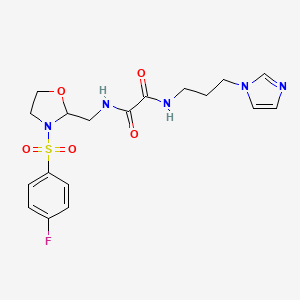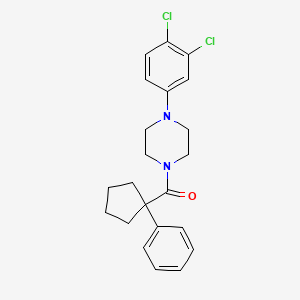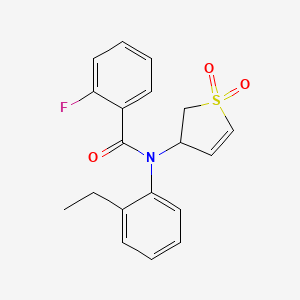![molecular formula C20H21NO3S3 B2691872 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034547-72-1](/img/structure/B2691872.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as BITEP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BITEP is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Biocatalysis offers an innovative approach to drug metabolism studies, enabling the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as LY451395, which are potent and selective potentiators of the AMPA receptors. This method utilizes microbial-based systems to generate metabolites previously identified in in vivo studies, facilitating the structural characterization of these metabolites through nuclear magnetic resonance spectroscopy. Such applications underscore the potential of biocatalysis in drug development and metabolism research, providing a pathway to understand the metabolic profiles of sulfonamide derivatives (Zmijewski et al., 2006).
Synthesis and Antiproliferative Activity
The synthesis of sulfonamide derivatives highlights their potential as antiproliferative agents. A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been synthesized, demonstrating significant in vitro antiproliferative activity against various cancer cell lines. These findings indicate the potential of such compounds in the development of new cancer therapies, showcasing the diverse applications of sulfonamide derivatives in medicinal chemistry (Pawar et al., 2018).
Novel Insecticides
Research into novel insecticides has led to the development of compounds such as flubendiamide, which exhibits strong insecticidal activity, particularly against lepidopterous pests. The unique chemical structure of flubendiamide, featuring sulfonylalkyl groups, highlights the potential of sulfonamide derivatives in creating effective pest control solutions. This application demonstrates the role of sulfonamide derivatives in addressing agricultural challenges, contributing to the management of pest resistance and the development of integrated pest management programs (Tohnishi et al., 2005).
Molecular Docking Studies
Molecular docking studies of sulfonamide derivatives, including tetrazole compounds, provide insights into their potential as COX-2 inhibitors. These studies help understand the interaction of such molecules within the active sites of enzymes, offering a basis for the development of new therapeutic agents with specific biological activities. The application of molecular docking in drug design underscores the significance of sulfonamide derivatives in pharmaceutical research, paving the way for the discovery of new drugs with targeted actions (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S3/c1-27(23,24)18-6-2-15(3-7-18)4-9-20(22)21-12-10-17-5-8-19(26-17)16-11-13-25-14-16/h2-3,5-8,11,13-14H,4,9-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSEXOYWROHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691795.png)



![methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2691800.png)
![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2691804.png)
![5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2691808.png)


![(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2691811.png)
